molecular formula C11H5BrFIN2O2 B8314975 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

Cat. No. B8314975
M. Wt: 422.98 g/mol
InChI Key: WMPGJVULNTWDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181234B2

Procedure details

To an ice-cold solution of 4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline (4.0 g, 12.81 mmol) in chloroform (50 mL) was added iodine (18.21 g, 71.77 mmol) and the resulting mixture was stirred at 0° C. for 10 min followed by addition of isoamyl nitrile (3.44 mL, 25.63 mmol). The mixture was then heated up to 65° C. for 5 h. After completion of reaction (by TLC), the reaction was diluted with 10% sodium bisulfite and extracted with DCM (3×100 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 20% EtOAc:hexane to obtain the desired product as an off white solid (2.0 g, 37%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
18.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
isoamyl nitrile
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:5](N)=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18].[I:19]I>C(Cl)(Cl)Cl.S(=O)(O)[O-].[Na+]>[Br:1][C:2]1[C:3]([F:18])=[C:4]([N+:15]([O-:17])=[O:16])[C:5]([I:19])=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:8]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C(=C1)C1=NC=CC=C1)[N+](=O)[O-])F
Name
Quantity
18.21 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
isoamyl nitrile
Quantity
3.44 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated up to 65° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over 100-200 M silica-gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C1)C1=NC=CC=C1)I)[N+](=O)[O-])F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.